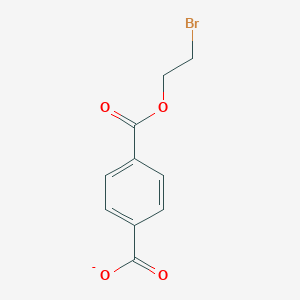
N-Boc-N-desmethyl-4-hydroxyTamoxifen(E/ZMixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-N-desmethyl-4-hydroxyTamoxifen (E/Z Mixture) is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of breast cancer. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the 4-position of the tamoxifen structure. The E/Z mixture refers to the geometric isomers of the compound, which can have different biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-desmethyl-4-hydroxyTamoxifen typically involves multiple steps, starting from tamoxifen or its derivatives. The key steps include:
Protection of the amine group: The amine group of tamoxifen is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-tamoxifen.
Demethylation: The N-Boc-tamoxifen undergoes demethylation to remove the methyl group, resulting in N-Boc-N-desmethyl-tamoxifen.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-N-desmethyl-4-hydroxyTamoxifen can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the Boc group to a free amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-Boc-N-desmethyl-4-hydroxyTamoxifen has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other tamoxifen derivatives and related compounds.
Biology: Studied for its effects on estrogen receptor modulation and its potential use in hormone-related research.
Medicine: Investigated for its potential therapeutic effects in breast cancer treatment and prevention.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of N-Boc-N-desmethyl-4-hydroxyTamoxifen involves its interaction with estrogen receptors. The compound binds to estrogen receptors, blocking the effects of estrogen and inhibiting the growth of estrogen-dependent cancer cells. This action is mediated through the modulation of gene expression and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-HydroxyTamoxifen: A metabolite of tamoxifen with higher affinity for estrogen receptors.
N-DesmethylTamoxifen: Another metabolite with similar biological activity.
Uniqueness
N-Boc-N-desmethyl-4-hydroxyTamoxifen is unique due to the presence of the Boc protecting group and the hydroxyl group at the 4-position. These modifications can alter its biological activity and pharmacokinetic properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C30H35NO4 |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
tert-butyl N-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C30H35NO4/c1-6-27(22-10-8-7-9-11-22)28(23-12-16-25(32)17-13-23)24-14-18-26(19-15-24)34-21-20-31(5)29(33)35-30(2,3)4/h7-19,32H,6,20-21H2,1-5H3/b28-27+ |
Clé InChI |
YTOIZUSUOKWFEH-BYYHNAKLSA-N |
SMILES isomérique |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)/C3=CC=CC=C3 |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)
![3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)


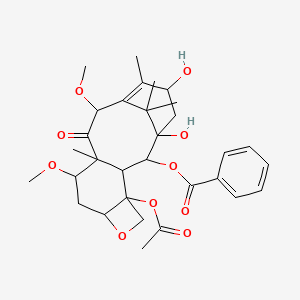


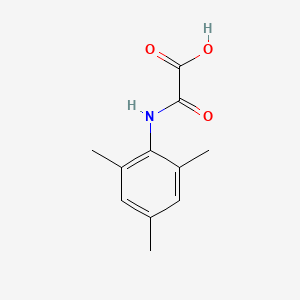

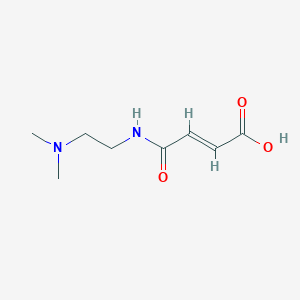
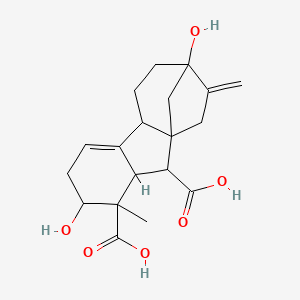
![6-(9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290406.png)
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one](/img/structure/B12290407.png)
